

A Comparative Guide to Fluoroalkylation Methods Utilizing 1-Bromo-2-fluoropropane

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Compound of Interest

Compound Name: *1-Bromo-2-fluoropropane*

Cat. No.: *B167499*

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The introduction of the 2-fluoropropyl moiety into organic molecules represents a significant strategy in medicinal chemistry and drug development. This structural motif can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity. **1-Bromo-2-fluoropropane** has emerged as a key reagent for installing this group. This guide provides a comparative overview of various fluoroalkylation methods employing **1-bromo-2-fluoropropane**, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.

Overview of Fluoroalkylation Strategies

The functionalization of molecules with the 2-fluoropropyl group using **1-bromo-2-fluoropropane** can be broadly categorized into three main approaches:

- Nucleophilic Fluoroalkylation: This method involves the generation of a 2-fluoropropyl nucleophile, typically a Grignard or organolithium reagent, which then reacts with an electrophilic substrate.
- Radical Fluoroalkylation: In this approach, a 2-fluoropropyl radical is generated from **1-bromo-2-fluoropropane**, which then participates in addition reactions with unsaturated systems like alkenes and alkynes.

- Transition Metal-Catalyzed Fluoroalkylation: This strategy utilizes transition metal catalysts, such as copper or palladium, to facilitate the cross-coupling of **1-bromo-2-fluoropropane** with various substrates, including arenes and heterocycles.

Data Presentation: A Comparative Analysis

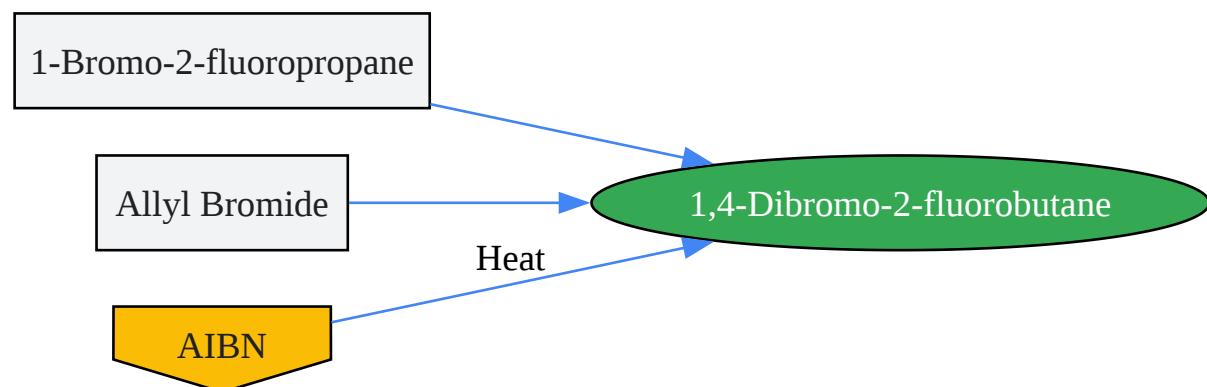
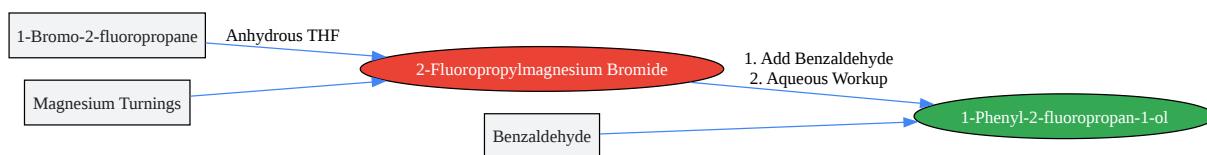
The following table summarizes the key performance indicators for different fluoroalkylation methods using **1-bromo-2-fluoropropane**. The data presented is a synthesis of representative examples from the literature and should be considered as a general guide.

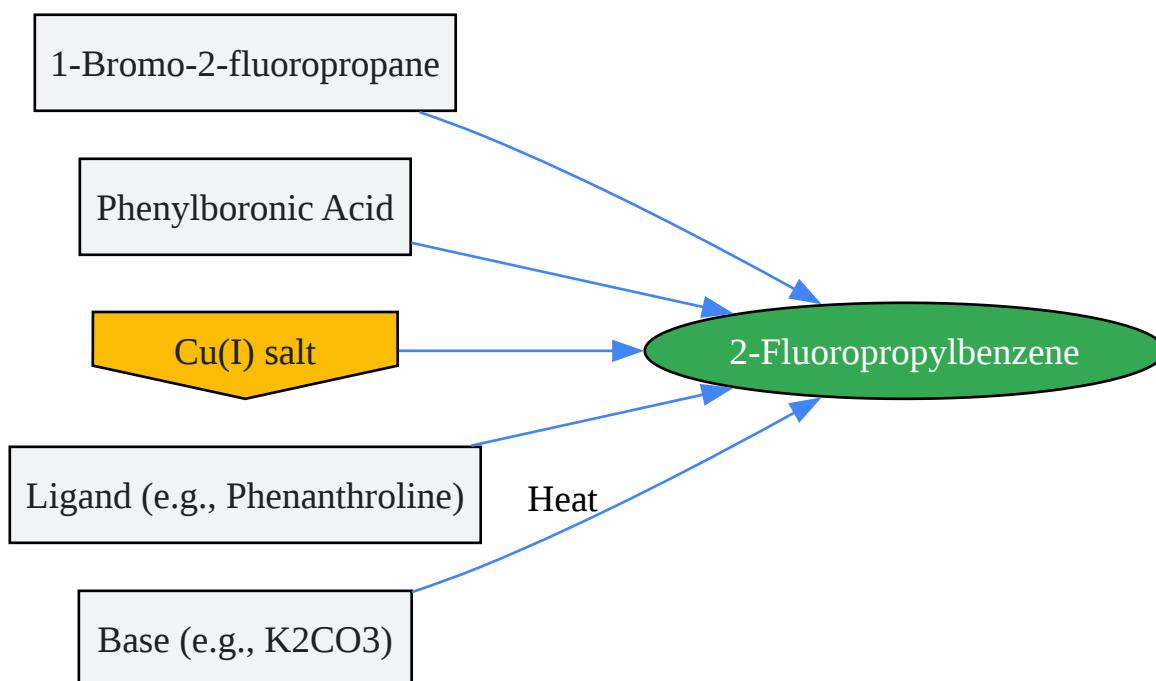
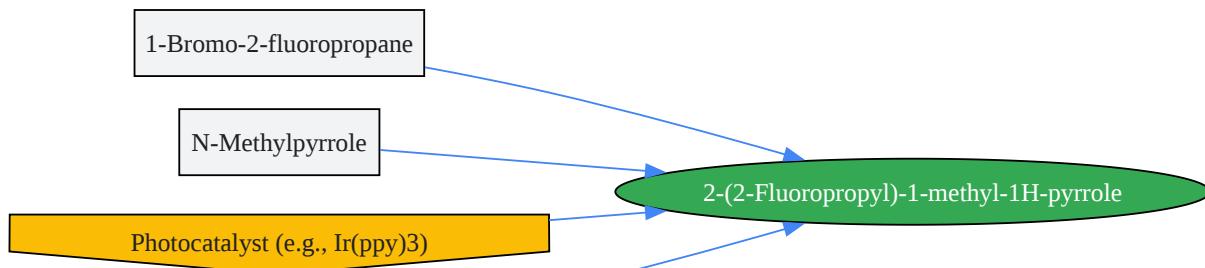
Method	Substrate Scope	Typical Yield (%)	Regioselectivity	Key Advantages	Key Limitations
Nucleophilic Substitution	Aldehydes, Ketones, Esters, Epoxides	60-85	High	Well-established, good for C-C bond formation	Requires anhydrous conditions, sensitive to acidic protons
Radical Addition	Alkenes, Alkynes	50-75	Moderate to High	Tolerant to many functional groups, mild conditions	Potential for side reactions, stereoselectivity can be low
Photocatalytic C-H Fluoroalkylation	Electron-rich (hetero)arenes	40-70	Moderate	Direct C-H functionalization, mild conditions	Often requires specific photocatalysts, substrate-dependent
Copper-Catalyzed Cross-Coupling	Aryl boronic acids, Terminal alkynes, N-heterocycles	55-80	High	Good functional group tolerance, versatile	Catalyst cost and sensitivity, ligand optimization may be needed

Experimental Protocols

Nucleophilic Substitution: Synthesis of 1-Phenyl-2-fluoropropan-1-ol

Experimental Workflow:





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